Cas no 1021091-46-2 (N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide)
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]acetamide
- N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide
- AKOS024500828
- N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)acetamide
- F5225-0082
- 1021091-46-2
-
- Inchi: 1S/C12H12N4OS/c1-9(17)14-11-5-6-12(16-15-11)18-8-10-4-2-3-7-13-10/h2-7H,8H2,1H3,(H,14,15,17)
- InChI Key: QZJCTAZLHCDLCW-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC2=NC=CC=C2)C=C1)(=O)C
Computed Properties
- Exact Mass: 260.07318219g/mol
- Monoisotopic Mass: 260.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.1Ų
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5225-0082-2μmol |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-5μmol |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-1mg |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-2mg |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-3mg |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-4mg |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0082-5mg |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide |
1021091-46-2 | 5mg |
$69.0 | 2023-09-10 |
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide: A Comprehensive Overview
The compound CAS No. 1021091-46-2, also known as N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into the synthesis, properties, and potential applications of this compound, incorporating the latest research findings to provide a comprehensive understanding.
Structural Insights and Synthesis
The molecular structure of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide is characterized by a pyridazine ring substituted with a sulfanyl group at position 6 and an acetamide group at position 3. The pyridazine ring is a six-membered aromatic structure with two nitrogen atoms, which contributes to its stability and reactivity. The sulfanyl group (-S-) introduces sulfur into the molecule, enhancing its electronic properties and reactivity. The acetamide group (-CONH2) adds versatility to the molecule, enabling it to participate in various chemical reactions.
Recent studies have explored innovative synthetic routes for this compound, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also reduced the reaction time, making the synthesis more efficient and cost-effective. Researchers have also investigated the impact of substituents on the molecule's stability and reactivity, providing valuable insights into its potential applications.
Chemical Properties and Reactivity
The chemical properties of CAS No. 1021091-46-2 are heavily influenced by its functional groups. The sulfanyl group imparts nucleophilic character to the molecule, making it reactive towards electrophilic agents. The pyridazine ring, being electron-deficient due to the presence of nitrogen atoms, facilitates aromatic substitution reactions. The acetamide group adds hydrogen bonding capabilities, enhancing the molecule's solubility in polar solvents.
Experimental studies have demonstrated that this compound exhibits moderate thermal stability, with a decomposition temperature above 200°C under inert conditions. Its solubility in organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like HPLC and NMR spectroscopy.
Biological Activity and Applications
The biological activity of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)acetamide has been a focal point of recent research efforts. Preclinical studies have revealed that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development in the treatment of chronic inflammatory diseases.
In addition to its pharmacological applications, this compound has shown potential in materials science as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand in metal coordination chemistry opens avenues for its use in catalysis and sensing applications.
Future Directions
The continued exploration of CAS No. 1021091-46- properties is expected to uncover new opportunities for its application in diverse fields. Ongoing research is focused on optimizing its pharmacokinetic profile to enhance bioavailability and reduce toxicity. Furthermore, investigations into its role in enzyme inhibition and receptor binding are anticipated to shed light on its therapeutic potential.
In conclusion, N-(6-{[(pyridin-2- strong>)methyl]sulfanyl}pyridazin -3 - yl)acetamide represents a versatile compound with significant potential across multiple disciplines. By leveraging cutting-edge research methodologies and interdisciplinary collaboration, scientists can unlock new possibilities for this intriguing molecule.
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